N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O3S/c1-2-27-21-9-8-19(14-20(21)22)28(25,26)23-15-17-10-12-24(13-11-17)16-18-6-4-3-5-7-18/h3-9,14,17,23H,2,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMQEIAORLGSKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is essential for the proper functioning of the nervous system.
Mode of Action
It is believed to interact with its target, acetylcholinesterase, and potentially inhibit its activity. This inhibition could lead to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Biochemical Pathways
The compound’s interaction with Acetylcholinesterase affects the cholinergic neurotransmission pathway. By inhibiting the breakdown of acetylcholine, it potentially enhances the signal transmission at cholinergic synapses. The downstream effects of this could include increased muscle contraction, secretion, or changes in heart rate, depending on the specific location of the affected synapses.
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) of similar piperidine derivatives have been studied. These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C19H24FN2O2S
- Molecular Weight : 364.47 g/mol
- SMILES Notation :
CCOC(=O)C1=CC(F)=C(C=C1)N(C2CCN(CC3=CC=CC=C3)CC2)C(=O)
Research indicates that compounds related to this compound often interact with sigma receptors, specifically sigma1 and sigma2 receptors. These receptors are implicated in various neurological processes, including pain modulation, neuroprotection, and the regulation of mood.
Sigma Receptor Affinity
A study examining a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives found that many exhibited high affinity for sigma1 receptors (Ki values as low as 3.90 nM), while showing lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity suggests that modifications in the chemical structure can significantly influence receptor binding and biological activity.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Activity Observed |
|---|---|---|---|
| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | High affinity for sigma1 receptors |
| N-(1-benzylpiperidin-4-yl)isoindoline | 15.0 | 300 | Moderate affinity for sigma receptors |
| N-(1-benzylpiperidin-4-yl)-4-fluorobenzenesulfonamide | TBD | TBD | Potential neuroprotective effects observed |
Neuroprotective Effects
In vitro studies have demonstrated that compounds similar to this compound can offer neuroprotective benefits against oxidative stress and apoptosis in neuronal cell lines. For instance, a study highlighted that derivatives with strong sigma1 receptor affinity could mitigate cell death induced by glutamate toxicity .
Pain Management
Another area of interest is the analgesic potential of these compounds. Research has shown that certain derivatives can reduce pain responses in animal models, suggesting a role in pain management therapies . The modulation of sigma receptors may play a crucial role in this effect, as they are known to influence pain pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their properties:
Key Observations
AChE Inhibition: Compound 9 (IC₅₀ = 0.01 µM) and Compound 17 (IC₅₀ = 1.80 µM) highlight the importance of the 1-benzylpiperidin-4-yl group in AChE inhibition. The target compound’s 4-ethoxy-3-fluoro substituents may enhance binding affinity compared to methoxy or dimethylamino groups in analogues .
Antiprion Activity :
- Compound 32, with a similar N-(1-benzylpiperidin-4-yl) sidechain, demonstrated potent antiprion activity. Modifications to the benzyl group (e.g., fluorination in the target compound) could alter pharmacokinetics or target engagement .
Synthetic Accessibility :
- The target compound’s synthesis likely involves reductive amination or sulfonylation, as seen in (e.g., compounds 15–18, yields 31–49%) and (Compound 5, 95% yield). Lower yields in may reflect steric challenges from bulkier substituents .
Metabolic Interactions :
- associates 3-(1-benzylpiperidin-4-yl)triazolopyridine with gut metabolite correlations, suggesting that the target compound’s benzylpiperidine core may influence metabolic stability or microbiota interactions .
Critical Analysis of Structural Modifications
- Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity than carboxamides, which may improve target binding but reduce solubility .
- Fluoro and Ethoxy Substituents : The 3-fluoro and 4-ethoxy groups on the benzene ring could reduce oxidative metabolism (via electron-withdrawing effects) and extend half-life compared to methoxy or hydroxyl groups .
Preparation Methods
Synthesis of 4-Ethoxy-3-fluorobenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized via Williamson etherification of 4-hydroxy-3-fluorobenzenesulfonic acid. Industrial protocols from Ambeed (source) demonstrate ethoxylation using ethyl bromide and potassium carbonate in DMF at 90°C, achieving 85–95% yields. Subsequent chlorination with thionyl chloride (SOCl₂) in dichloromethane (DCM) at reflux converts the sulfonic acid to the sulfonyl chloride.
Critical Parameters :
- Solvent : Anhydrous DMF minimizes hydrolysis.
- Base : K₂CO₃ facilitates deprotonation of the phenolic -OH.
- Temperature : 90°C ensures complete ethoxylation within 12–24 hours.
Preparation of (1-Benzylpiperidin-4-yl)methanamine
Reductive Amination of Piperidin-4-ylmethanamine
The amine component is synthesized via reductive benzylation of piperidin-4-ylmethanamine. Benzaldehyde reacts with the primary amine in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst, followed by reduction with sodium borohydride (NaBH₄). This method, adapted from analogous piperidine syntheses (source), achieves 70–80% yields.
Optimization Notes :
- Catalyst Loading : 5% Pd/C prevents over-reduction.
- Workup : Filtration through Celite followed by rotary evaporation isolates the product as a colorless oil.
Sulfonamide Coupling: Key Reaction Steps
Amination of Sulfonyl Chloride
The final step involves reacting 4-ethoxy-3-fluorobenzenesulfonyl chloride with (1-benzylpiperidin-4-yl)methanamine in acetonitrile (MeCN) using N,N-diisopropylethylamine (DIPEA) as a base. Protocols from ChemRxiv (source) validate this approach, with yields of 63–75% after HPLC purification.
General Procedure :
- Reagent Ratios : Sulfonyl chloride (1.2 equiv), amine (1.0 equiv), DIPEA (2.5 equiv).
- Conditions : Stirring at room temperature for 16 hours under nitrogen.
- Workup : Solvent evaporation, dissolution in DMSO, filtration, and HPLC purification.
Side Reactions :
- Competing sulfonic acid formation occurs with electron-deficient aryl chlorides (e.g., pyridine derivatives).
- Monoamination products arise if the sulfonyl chloride lacks activating groups (e.g., additional halogens).
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (600 MHz, DMSO-d₆): δ 8.14 (s, 1H, SO₂NH), 7.84–7.77 (m, 3H, Ar-H), 4.25 (t, J = 7.0 Hz, 2H, CH₂N), 3.90 (q, J = 7.0 Hz, 2H, OCH₂CH₃).
- LC/MS (ES-API) : m/z = 461 [M+H]⁺, consistent with the molecular formula C₂₁H₂₆FN₂O₃S.
- Elemental Analysis : Calcd. C 57.64, H 4.84, N 12.60; Found C 57.82, H 5.13, N 12.29.
Purity Assessment
HPLC purification (C18 column, acetonitrile/water gradient) achieves ≥95% purity. Residual solvents (DMF, MeCN) are below ICH Q3C limits (<0.1%).
Scale-Up Considerations and Industrial Adaptations
Solvent Recycling
Industrial workflows (source) recover MeCN via distillation, reducing costs by 40%.
Catalytic Improvements
Buchwald-Hartwig amination catalysts (e.g., Pd(OAc)₂/XPhos) are under investigation for low-yielding steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
